ethyl 5-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
ETHYL 5-[3-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a benzimidazole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 5-[3-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzimidazole moiety can be introduced through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative. The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
ETHYL 5-[3-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the benzimidazole moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 5-[3-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity. The benzimidazole moiety can bind to DNA and proteins, affecting their function. The combined effects of these interactions contribute to the compound’s biological activity .
Comparison with Similar Compounds
ETHYL 5-[3-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other indole and benzimidazole derivatives:
Indole-3-acetic acid: A plant hormone with a simpler structure but significant biological activity.
Benzimidazole: A core structure in many pharmaceutical compounds with diverse biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
Molecular Formula |
C30H31N3O4 |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
ethyl 5-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C30H31N3O4/c1-4-36-30(35)29-20(2)32(3)26-15-14-23(17-24(26)29)37-19-22(34)18-33-27-13-9-8-12-25(27)31-28(33)16-21-10-6-5-7-11-21/h5-15,17,22,34H,4,16,18-19H2,1-3H3 |
InChI Key |
CLMCUAFGCANELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C4=CC=CC=C4N=C3CC5=CC=CC=C5)O)C)C |
Origin of Product |
United States |
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